Pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate
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Overview
Description
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C22H22O5 and a molecular weight of 366.41 g/mol . This compound belongs to the class of organic compounds known as chromenes, which are characterized by a benzopyran ring system. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate typically involves the esterification of 2-oxo-4-phenyl-2H-chromen-7-ol with pentyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Mechanism of Action
The mechanism of action of Pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in oxidative stress and inflammation. It can inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Ethyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate: Similar structure but with an ethyl ester group instead of a pentyl ester group.
(2S)-4-Oxo-2-phenyl-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranoside: A glucoside derivative with similar chromene structure.
Uniqueness
Pentyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The pentyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C22H22O5 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
pentyl 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-2-3-7-12-25-22(24)15-26-17-10-11-18-19(16-8-5-4-6-9-16)14-21(23)27-20(18)13-17/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3 |
InChI Key |
XWERTZGEXLSSDI-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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